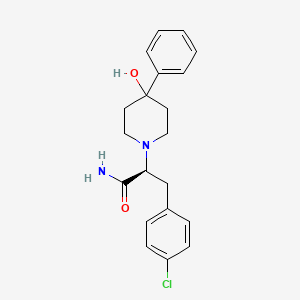
(2S)-3-(4-chlorophenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(4-chlorophenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)propanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds of this class are often studied for their potential pharmacological properties, including analgesic and anti-inflammatory effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-chlorophenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Hydroxylation: Introduction of the hydroxyl group can be done using oxidation reactions.
Amidation: The final step involves the formation of the amide bond, typically through condensation reactions using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is studied for its reactivity and potential as a building block in organic synthesis.
Biology
Research may focus on its interactions with biological molecules and potential as a biochemical probe.
Medicine
Industry
The compound may be used in the development of pharmaceuticals or as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of (2S)-3-(4-chlorophenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)propanamide would depend on its specific biological targets. Typically, such compounds may interact with receptors or enzymes, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-3-(4-chlorophenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)propanamide: can be compared with other piperidine derivatives like:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and potential pharmacological properties, which may differ from other piperidine derivatives.
Propiedades
Fórmula molecular |
C20H23ClN2O2 |
|---|---|
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
(2S)-3-(4-chlorophenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)propanamide |
InChI |
InChI=1S/C20H23ClN2O2/c21-17-8-6-15(7-9-17)14-18(19(22)24)23-12-10-20(25,11-13-23)16-4-2-1-3-5-16/h1-9,18,25H,10-14H2,(H2,22,24)/t18-/m0/s1 |
Clave InChI |
DZIRXMVFTJPICP-SFHVURJKSA-N |
SMILES isomérico |
C1CN(CCC1(C2=CC=CC=C2)O)[C@@H](CC3=CC=C(C=C3)Cl)C(=O)N |
SMILES canónico |
C1CN(CCC1(C2=CC=CC=C2)O)C(CC3=CC=C(C=C3)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


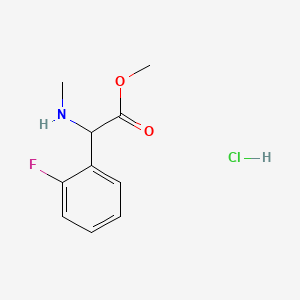

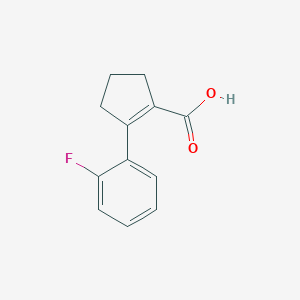
![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B13466805.png)
![4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid](/img/structure/B13466814.png)
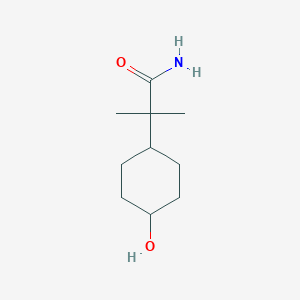
![1-Fluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B13466817.png)
![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate](/img/structure/B13466829.png)
![Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride](/img/structure/B13466835.png)
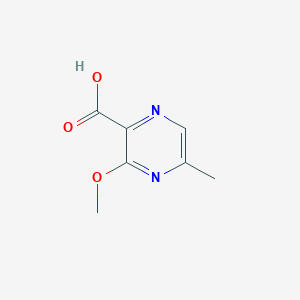

![2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13466849.png)

![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B13466871.png)
